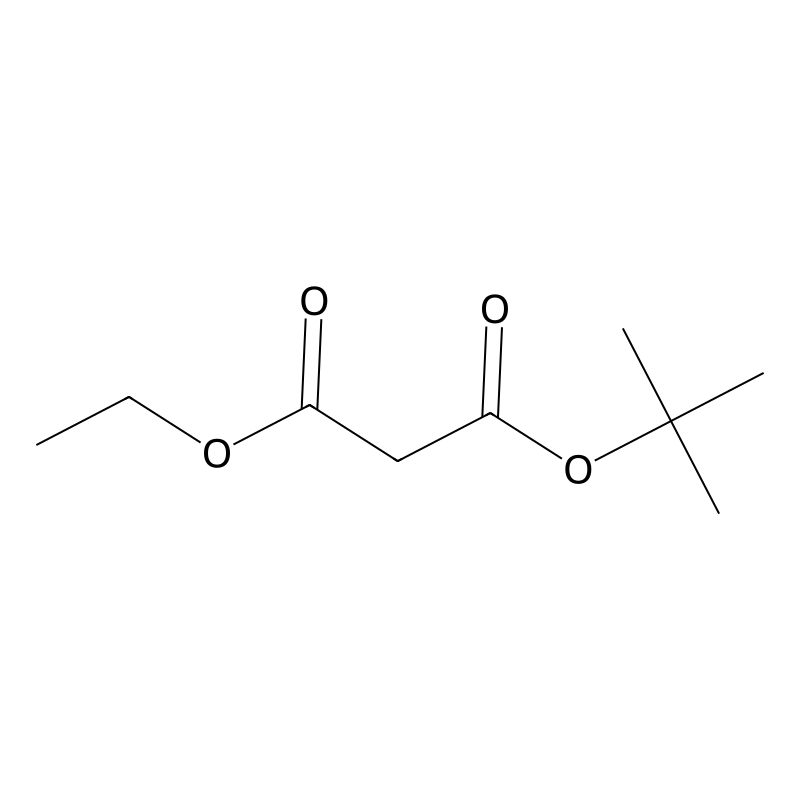

tert-Butyl ethyl malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl ethyl malonate (CAS: 32864-38-3) is an asymmetric, mixed diester of malonic acid that serves as a highly versatile C3 building block in advanced organic synthesis. As a clear, organic-soluble liquid, it possesses the standard reactivity of a malonate—readily undergoing deprotonation and alkylation at the active methylene carbon—but is distinguished by its orthogonally protected carboxylate groups. In procurement and process chemistry, this compound is specifically selected over symmetric malonates to enable precise, stepwise functionalization. By offering one acid-labile ester (tert-butyl) and one base-labile ester (ethyl), it allows chemists to perform selective mono-deprotection and sequential derivatization without the yield losses associated with statistical mixtures, making it a critical raw material for the synthesis of complex active pharmaceutical ingredients (APIs) and highly functionalized heterocycles [1].

Research Fit

Substituting tert-butyl ethyl malonate with cheaper, symmetric alternatives like diethyl malonate or di-tert-butyl malonate fundamentally compromises synthetic efficiency and chemoselectivity. If a synthesis requires a mono-ester intermediate, attempting the mono-saponification of diethyl malonate inevitably yields a statistical mixture of the unreacted diester, the desired mono-ester, and the over-hydrolyzed di-acid, typically capping the theoretical yield of the desired product at around 50% and necessitating tedious chromatographic purification [1]. Conversely, di-tert-butyl malonate lacks a base-labile arm, preventing orthogonal cleavage strategies entirely. Procuring the asymmetric tert-butyl ethyl malonate is therefore a process necessity when sequential functionalization, mild decarboxylation, or strict avoidance of statistical mixtures is required to maintain high overall yields in multi-step pathways [2].

Substitution Risk

References

- [1] The Journal of Organic Chemistry. 'Synthesis of Diketones, Ketoesters, and Tetraketones by Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives.' ACS Publications, 2018.

- [2] Journal of Medicinal Chemistry. 'Efficient Synthesis of Achiral seco-Cyclopropylbenz[2,3-e]indoline Analogues.' ACS Publications, 2006.

Orthogonal Deprotection Efficiency vs. Statistical Saponification

The primary commercial advantage of tert-butyl ethyl malonate is its capacity for orthogonal deprotection. Treatment with trifluoroacetic acid (TFA) selectively cleaves the tert-butyl group to yield the monoethyl ester, while mild base (e.g., LiOH) selectively saponifies the ethyl ester. This targeted cleavage routinely achieves >90% yield of the pure mono-ester. In contrast, mono-saponification of symmetric diethyl malonate yields a statistical mixture, typically resulting in only ~50% of the desired mono-ester, contaminated with di-acid and starting material [1].

| Evidence Dimension | Yield of pure mono-ester mono-acid intermediate |

| Target Compound Data | >90% yield via selective TFA or LiOH cleavage |

| Comparator Or Baseline | ~50% yield via statistical mono-saponification of diethyl malonate |

| Quantified Difference | ~40% absolute increase in yield and elimination of di-acid byproducts |

| Conditions | Acidic (TFA/CH2Cl2) or basic (LiOH/MeOH) cleavage at room temperature |

Eliminates the need for complex chromatographic separation of statistical mixtures, significantly reducing process time and solvent waste during scale-up.

Mild Decarboxylation Preserving Base-Sensitive Substrates

Following alkylation, the tert-butyl group of tert-butyl ethyl malonate can be cleaved with neat TFA or TFA/DCM at room temperature, facilitating subsequent decarboxylation under mild thermal conditions while leaving the ethyl ester intact. Diethyl malonate derivatives require harsh aqueous saponification (e.g., NaOH/KOH) and strong heating to achieve decarboxylation, which routinely degrades base-sensitive functional groups such as epoxides, chiral centers, or certain amides [1].

| Evidence Dimension | Deprotection and decarboxylation conditions |

| Target Compound Data | Room temperature TFA cleavage followed by mild heating |

| Comparator Or Baseline | Strong aqueous base (NaOH/KOH) and high heat for diethyl malonate |

| Quantified Difference | Avoids strong aqueous base, preventing degradation of base-labile moieties |

| Conditions | Post-alkylation decarboxylation in complex intermediate synthesis |

Enables the use of malonate chemistry on highly functionalized, sensitive API intermediates where traditional diethyl malonate protocols would cause substrate decomposition.

Desymmetrization for Sequential Heterocycle Functionalization

The inherent asymmetry of tert-butyl ethyl malonate allows for sequential, differentiated functionalization of the two carboxylate branches. In the synthesis of complex pyrazoles or oxindoles, one ester can be converted to an amide while the other is retained for later reduction or cross-coupling. Symmetric alternatives like di-tert-butyl malonate yield symmetric adducts that cannot be easily differentiated, requiring complete deprotection, re-esterification, and longer, lower-yielding synthetic detours to achieve the same substitution patterns[1].

| Evidence Dimension | Capability for sequential differentiated functionalization |

| Target Compound Data | Direct orthogonal functionalization of C-1 and C-3 carbonyls |

| Comparator Or Baseline | Di-tert-butyl malonate (symmetric, requires multi-step desymmetrization) |

| Quantified Difference | Saves 2-3 synthetic steps compared to desymmetrizing a symmetric malonate adduct |

| Conditions | Multi-step heterocycle or pharmaceutical intermediate synthesis |

Directly shortens synthetic routes for asymmetric target molecules, reducing overall procurement costs for reagents and labor.

Synthesis of Highly Functionalized APIs

Directly follows from the orthogonal deprotection evidence. Used when an intermediate requires selective mono-esterification without the yield penalties of statistical mixtures [1].

Mild Decarboxylation in Complex Molecule Construction

Leverages the TFA-cleavable tert-butyl group to perform decarboxylations on substrates containing base-labile functional groups that would not survive diethyl malonate saponification [2].

Sequential Derivatization in Heterocycle Manufacturing

Utilized in the synthesis of complex oxindoles, pyrazoles, and quinolines where the two malonate carbonyls must undergo different downstream reactions, such as amidation versus reduction [3].

Development of Targeted Protein Degraders (PROTACs)

Applied in linker synthesis where precise spatial arrangement and stepwise, orthogonal coupling of different targeting ligands are required to build functional degrader molecules [4].

Application Fit Matrix

References

- [1] Boules, M., et al. 'The amide linker in nonpeptide neurotensin receptor ligands plays a key role in calcium signaling at the Neurotensin receptor type 2.' PMC, NIH.

- [2] The Journal of Organic Chemistry. 'Synthesis of Diketones, Ketoesters, and Tetraketones by Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives.' ACS Publications, 2018.

- [3] Organic Syntheses. 'Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II).' Org. Synth. 2015, 92, 182-194.

- [4] US12459920B2 - Targeted protein degradation. Google Patents, 2024.

XLogP3

Other CAS

Wikipedia

Explore Compound Types